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For Researchers, Scientists, and Drug Development Professionals

ARV-766 is a second-generation proteolysis targeting chimera (PROTAC) designed to
selectively degrade the androgen receptor (AR), a key driver in prostate cancer. Developed by
Arvinas, this orally bioavailable molecule has demonstrated significant potency against wild-
type AR and clinically relevant mutants.[1][2] As with any targeted therapy, understanding its
cross-reactivity and potential off-target effects is crucial for a comprehensive assessment of its
therapeutic window and potential liabilities. This guide provides a comparative analysis of ARV-
766's selectivity profile based on available data and general knowledge of the PROTAC class it
belongs to.

Comparison with Predecessor and Other Androgen
Receptor Degraders

ARV-766 was developed to improve upon its predecessor, bavdegalutamide (ARV-110). While
both are potent AR degraders, ARV-766 exhibits a broader efficacy profile, notably against the
AR L702H mutation, which is a known resistance mechanism to some AR-targeted therapies.
[3] Clinical data has also suggested a better tolerability profile for ARV-766 compared to
bavdegalutamide.[3]

From a broader perspective, ARV-766 is part of a class of PROTACSs that utilize a derivative of
thalidomide to recruit the Cereblon (CRBN) E3 ubiquitin ligase.[4] This shared mechanism
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introduces a potential for class-wide off-target effects, which must be considered when
evaluating the selectivity of any individual molecule within this class.

Quantitative Analysis of On-Target Potency

While specific quantitative data on the cross-reactivity of ARV-766 against a broad panel of
proteins is not publicly available, its high on-target potency serves as an important indicator of
its selectivity. Preclinical studies have demonstrated impressive degradation of the androgen

receptor.
Compound  Target Cell Line DC50 (nM) Dmax Notes
Also potent
Androgen ) against
>90% (in o
ARV-766 Receptor VCaP <1 o) clinically
vivo
(Wild-Type) relevant AR

mutants.[5]

DC50: Half-maximal degradation concentration. Dmax: Maximum degradation.

This high potency against the intended target suggests that at therapeutic concentrations, the
engagement of ARV-766 with the androgen receptor is highly favored.

Known Off-Target Considerations for Cereblon-
Recruiting PROTACs

A known off-target for PROTACSs that recruit the CRBN E3 ligase is the translation termination
factor GSPT1.[6] The degradation of GSPTL1 is not mediated by the target-binding end of the
PROTAC but rather through a "molecular glue” mechanism inherent to the CRBN-binding
moiety (a thalidomide analog).[7] This is a class effect for CRBN-recruiting PROTACSs, and the
extent of GSPT1 degradation can vary between different molecules. The inadvertent
degradation of GSPT1 can lead to downstream effects on protein synthesis and may contribute
to the overall therapeutic and toxicity profile of the drug.[6]

Experimental Protocols
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Detailed experimental protocols for the cross-reactivity studies of ARV-766 have not been
publicly disclosed. However, a standard workflow for assessing the selectivity of a PROTAC
like ARV-766 would typically involve the following:

1. Proteomics-Based Selectivity Profiling:

o Method: Mass spectrometry-based proteomics is a common method to assess changes in
the global proteome of cancer cell lines upon treatment with the PROTAC.

e Procedure:

o Prostate cancer cell lines (e.g., VCaP, LNCaP) are treated with ARV-766 at various
concentrations and time points.

o Avehicle-treated group serves as a negative control.
o Cells are lysed, and proteins are extracted and digested into peptides.

o Peptides are labeled with isobaric tags (e.g., TMT or iTRAQ) for multiplexed quantitative
analysis.

o Labeled peptides are analyzed by liquid chromatography-tandem mass spectrometry (LC-
MS/MS).

o The abundance of thousands of proteins is quantified across the different treatment
conditions to identify proteins that are downregulated, indicating potential degradation.

2. Target Engagement and Binding Assays:

o Method: A broad panel of in vitro binding assays against a diverse set of proteins can be
used to identify potential off-target interactions.

e Procedure:

o ARV-766 is screened against a large panel of kinases (e.g., a kinome scan), G-protein
coupled receptors (GPCRSs), ion channels, and other enzymes.

o Binding affinity (e.g., Ki, Kd) is determined for any identified "hits."
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o These assays help to identify direct binding interactions that may or may not lead to
degradation.

Visualizing the PROTAC Mechanism and Potential
Off-Target Effects

To better understand the mechanism of action and potential for cross-reactivity, the following
diagrams illustrate the intended action of ARV-766 and the mechanism of GSPT1 off-target
degradation.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com

© 2025 BenchChem. All rights reserved.

717

Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2720347?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

